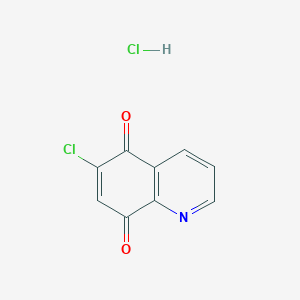

6-Chloroquinoline-5,8-dione hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

83506-70-1 |

|---|---|

Molecular Formula |

C9H5Cl2NO2 |

Molecular Weight |

230.04 g/mol |

IUPAC Name |

6-chloroquinoline-5,8-dione;hydrochloride |

InChI |

InChI=1S/C9H4ClNO2.ClH/c10-6-4-7(12)8-5(9(6)13)2-1-3-11-8;/h1-4H;1H |

InChI Key |

RPMONGAMYUTPIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=O)C=C(C2=O)Cl)N=C1.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 6 Chloroquinoline 5,8 Dione Hydrochloride and Its Advanced Derivatives

Established Synthetic Routes to the Quinoline-5,8-dione Core

The synthesis of the fundamental quinoline-5,8-dione scaffold is a well-documented area of organic chemistry, driven by the core's presence in various biologically active molecules. Researchers have established several reliable methods to construct this heterocyclic system.

One of the most traditional and direct approaches involves the oxidation of suitably functionalized quinoline (B57606) precursors. The oxidation of 5-amino-8-hydroxyquinoline using oxidizing agents like potassium dichromate has been a known method for preparing the quinoline-5,8-dione nucleus. google.com A more modern and often higher-yielding alternative is the photo-oxidation of 8-hydroxyquinolines. google.com This process typically involves irradiation with visible light in the presence of a sensitizer, such as tetraphenylporphine (TPP) or rose bengal, while bubbling oxygen through the reaction mixture. google.comresearchgate.net The reaction proceeds through a hydroxyperoxide intermediate which then decomposes to the desired dione (B5365651). google.com

Another common strategy begins with 8-hydroxyquinoline (B1678124) and introduces functional groups that facilitate the final oxidation. For instance, a three-step synthesis can be employed where 8-hydroxyquinoline is first nitrated, then subjected to hydrogenation and acylation, and finally oxidized to yield a 7-amidoquinoline-5,8-dione.

Furthermore, cycloaddition reactions provide an alternative pathway. The Diels-Alder reaction between p-benzoquinone and a substituted diene can be utilized to construct the quinoline-5,8-dione framework. google.com These established routes offer chemists a variety of starting points and reaction conditions to access the core structure, which can then be further modified.

Table 1: Selected Synthetic Methods for the Quinoline-5,8-dione Core

| Starting Material | Key Reagents | Method | Product Type |

|---|---|---|---|

| 5-Amino-8-hydroxyquinoline | Potassium Dichromate | Oxidation | Quinoline-5,8-dione |

| 8-Hydroxyquinoline | O₂, Light, Sensitizer (e.g., TPP) | Photo-oxidation | Quinoline-5,8-dione |

| p-Benzoquinone & Diene | Heat | Cycloaddition (Diels-Alder) | Substituted Quinoline-5,8-dione |

Specific Synthesis of 6-Chloroquinoline-5,8-dione (B8576769) Hydrochloride

While numerous methods exist for the quinoline-5,8-dione core, specific literature detailing a dedicated, high-yield synthesis of 6-chloroquinoline-5,8-dione is less common. Most synthetic efforts in the literature focus on related structures like 6,7-dichloro or 7-chloro derivatives. However, logical synthetic pathways can be proposed based on established chemical principles.

Initial Preparative Approaches and Methodological Development

An initial approach to synthesize 6-chloroquinoline-5,8-dione would logically start with a precursor that already contains the necessary chlorine atom at the 6-position. A plausible route involves the oxidation of 6-chloro-8-hydroxyquinoline. This method mirrors the general photo-oxidation or chemical oxidation pathways used for unsubstituted 8-hydroxyquinoline. google.comresearchgate.net The stability of the chloro-substituent under these oxidative conditions would be a key consideration.

An alternative strategy could involve the selective mono-dechlorination of a more readily available starting material like 6,7-dichloroquinoline-5,8-dione (B1222834). Such a reaction would require careful control of reagents and conditions to favor the removal of the chlorine atom at the 7-position over the 6-position.

The final step in preparing the target compound is the formation of the hydrochloride salt. This is a standard procedure in organic synthesis, typically achieved by treating a solution of the purified 6-chloroquinoline-5,8-dione free base with hydrochloric acid (either gaseous HCl or a solution in an appropriate solvent like ether or isopropanol), leading to the precipitation of the hydrochloride salt.

Optimization of Reaction Conditions for Improved Synthesis Yields and Purity

The optimization of the proposed synthesis would focus on the key oxidation step. Studies on the photooxygenation of 8-hydroxyquinoline derivatives have shown that several factors can be tuned to maximize yield and purity. researchgate.net Key parameters for optimization include:

Solvent: The choice of solvent (e.g., dichloromethane, methanol) can affect the solubility of the substrate and sensitizer, as well as the reaction rate. google.com

Sensitizer: Different sensitizers (e.g., tetraphenylporphine, rose bengal, methylene (B1212753) blue) exhibit varying efficiencies, and the optimal choice may be substrate-dependent. google.com

Reaction Time and Temperature: Irradiation time must be sufficient for complete conversion, while temperature is typically kept near ambient conditions (15-25°C) to minimize side reactions. google.com

Catalyst Loading: In catalyzed reactions, the amount of catalyst must be optimized to ensure efficient conversion without promoting degradation of the product. researchgate.net

Purification of the final product would likely involve column chromatography to separate the dione from any unreacted starting material or byproducts before the final salt formation step.

Derivatization Strategies for 6-Chloroquinoline-5,8-dione Hydrochloride

The 6-chloroquinoline-5,8-dione scaffold is a valuable intermediate for creating a library of advanced derivatives. The presence of the electron-withdrawing quinone system activates the chlorine atom at the 6-position, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.

Nucleophilic Substitution Reactions on the Quinone Ring System

The C6-chloro group on the quinoline-5,8-dione ring is susceptible to displacement by a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups onto the quinone core. Studies on analogous chloro-heterocyclic systems demonstrate that nucleophiles such as amines, thiols, azides, and hydrazines can effectively displace the chlorine atom. mdpi.comresearchgate.net These reactions provide a direct and powerful method for modifying the chemical properties of the parent compound. The specific conditions for these substitutions, such as solvent, temperature, and the potential need for a base or catalyst, depend on the nucleophilicity of the incoming group.

Amination Reactions and Formation of Substituted Aminoquinoline-5,8-diones

Among the various nucleophilic substitution reactions, amination is particularly significant for generating derivatives with diverse biological potential. The direct displacement of the 6-chloro group by primary or secondary amines can lead to the formation of 6-aminoquinoline-5,8-dione (B3349844) derivatives.

The reactivity of the quinone system is further illustrated by Mannich-type reactions. For example, the reaction of 6-chloroquinoline-5,8-quinone with primary or secondary amines in the presence of paraformaldehyde has been shown to yield 7-substituted aminomethyl derivatives. researchgate.net This demonstrates that in addition to direct substitution at the C6 position, the C7 position is also activated for electrophilic substitution.

For less reactive amines, or to achieve higher selectivity and yields, modern cross-coupling methods can be employed. Palladium-catalyzed amination (Buchwald-Hartwig amination) has been successfully applied to various dichloroquinolines and related heterocycles. researchgate.net This methodology could be adapted for the amination of 6-chloroquinoline-5,8-dione, allowing for the coupling of a wide array of amine nucleophiles under relatively mild conditions.

Table 2: Examples of Amination Reactions on Chloro-Quinoline Systems

| Chloro-Substrate | Amine Nucleophile | Catalyst/Conditions | Product Type |

|---|---|---|---|

| 6-Chloroquinoline-5,8-quinone | Primary/Secondary Amines, Paraformaldehyde | Ethanol | 7-Aminomethyl-6-chloroquinoline-5,8-quinone |

| 4,8-Dichloroquinoline | Adamantane-containing amines | Pd(dba)₂, BINAP, t-BuONa | 4-Amino-8-chloroquinoline |

Alkoxylation and Other Heteroatom Substitutions on the Quinone Moiety

The introduction of alkoxy and other heteroatom-containing substituents onto the quinoline-5,8-dione core is a key strategy for modifying the electronic properties and biological activity of the molecule. Research has demonstrated that these substitutions can significantly influence the compound's potency and mechanism of action.

A novel and efficient method for the synthesis of 7-alkoxy-2-methylquinoline-5,8-diones involves the replacement of an amino group on the quinone ring. acs.org This acid-catalyzed methanolysis provides a direct route to alkoxy derivatives, which were previously less accessible. acs.org For instance, the treatment of 7-amino-2-methylquinoline-5,8-dione with alcohols in the presence of an acid catalyst can yield the corresponding 7-alkoxy derivatives. acs.org This method has been successfully applied to produce compounds such as 7-methoxy-, 7-ethoxy-, and 7-propoxy-2-methylquinoline-5,8-diones. acs.org

Synthetic exploration into the regioselective addition of oxygen and nitrogen nucleophiles to the quinone moiety has also been investigated, yielding a variety of novel analogues. ucc.ie The displacement of a halogen, such as the bromine atom at the C7 position of 7-bromo-2-methylquinoline-5,8-dione, with various phenoxides is a robust method for introducing aryloxy groups. mdpi.com This reaction is typically performed in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF). mdpi.com

Beyond oxygen-based nucleophiles, nitrogen and sulfur heteroatoms have been incorporated. The reaction of 6,7-dichloroquinoline-5,8-dione with 2-aminopyridine (B139424) derivatives, for example, results in nucleophilic substitution, although this can lead to complex rearrangements and cyclizations rather than simple substitution. nih.gov The synthesis of 7-substituted aminomethyl-6-chloroquinoline-5,8-quinones has been achieved through the reaction of 6-chloroquinoline-5,8-quinone with primary or secondary amines and paraformaldehyde. researchgate.net

The table below summarizes examples of heteroatom substitution reactions on the quinoline-5,8-dione scaffold.

| Precursor | Reagent(s) | Product | Reference |

| 7-Amino-2-methylquinoline-5,8-dione | Methanol (B129727), Acid | 7-Methoxy-2-methylquinoline-5,8-dione | acs.org |

| 7-Bromo-2-methylquinoline-5,8-dione | 4-Fluorophenol, K₂CO₃ | 7-(4-Fluorophenoxy)-2-methylquinoline-5,8-dione | mdpi.com |

| 6-Chloroquinoline-5,8-quinone | Primary Amine, Paraformaldehyde | 7-Alkylaminomethyl-6-chloroquinoline-5,8-quinone | researchgate.net |

| 6,7-Dichloroquinoline-5,8-dione | Ethyl Acetoacetate, NaOEt | 6-(α-Acetyl-α-ethoxycarbonyl-methyl)-7-chloroquinoline-5,8-dione | yakhak.org |

Cyclization Reactions and Annulation Strategies involving this compound

Cyclization and annulation reactions are powerful strategies for constructing complex polycyclic systems from simpler precursors like 6-chloroquinoline-5,8-dione. These methods allow for the fusion of additional rings onto the quinoline-dione framework, leading to advanced derivatives with potentially novel properties.

One of the most established methods for quinoline synthesis that can be adapted for creating fused systems is the Friedländer annulation. nih.gov This reaction involves the condensation of an o-aminobenzaldehyde or ketone with a compound containing an active methylene group. nih.govijpsjournal.com In the context of 6-chloroquinoline-5,8-dione, derivatives could be synthesized to contain the necessary functional groups to participate in an intramolecular Friedländer-type cyclization, thereby building an additional ring onto the core structure.

More contemporary annulation strategies have also been developed. For instance, a [3+2+1] annulation strategy between anthranils and phenylacetaldehydes, catalyzed by Cu(0), has been used to synthesize 8-acylquinolines. mdpi.com Such metal-catalyzed cascade reactions offer efficient routes to complex quinoline structures under mild conditions. mdpi.com Ruthenium-catalyzed annulation of enaminones with anthranils represents another modern approach to constructing the quinoline skeleton. mdpi.com These methods could potentially be applied to suitably functionalized derivatives of 6-chloroquinoline-5,8-dione to create novel, fused architectures.

Furthermore, intramolecular cyclization has been demonstrated as a viable strategy. In a related system, the reaction of 6,7-dichloroquinoline-5,8-dione with a nucleophile, followed by treatment with propylamine, led to an intramolecular cyclization to form a pyridino[2,3-f]indole-4,9-dione. yakhak.org Similarly, the cyclization of chloroisoquinoline-5,8-diones can be achieved using aqueous sodium azide (B81097) in DMF to generate pyrido[3,4-b]phenazinediones. nih.gov This suggests that the chloro and carbonyl groups of 6-chloroquinoline-5,8-dione can serve as reactive sites for designing intramolecular cyclization pathways to build polycyclic heteroaromatic compounds.

Metal-Mediated Cross-Coupling Reactions and Other Organometallic Approaches

Metal-mediated cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine substituent on the 6-chloroquinoline-5,8-dione core serves as a versatile handle for such transformations, enabling the introduction of a wide array of functional groups and the synthesis of advanced derivatives.

Transition metals like palladium, copper, and iron are frequently used to catalyze these reactions. nih.gov Common cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions are highly effective for coupling halo-aromatic compounds with various organometallic or unsaturated partners. nih.gov For instance, a Suzuki coupling could be envisioned between 6-chloroquinoline-5,8-dione and an arylboronic acid to synthesize 6-arylquinoline-5,8-diones. The reactivity of chloroquinoxalines in these transformations suggests that 6-chloroquinoline-5,8-dione would be a suitable substrate. nih.gov

The use of organoindium reagents in transition metal-catalyzed cross-coupling reactions has gained prominence due to their tolerance of a wide range of functional groups and protic solvents. rsc.org These reagents can exhibit remarkable chemo- and stereoselectivity, making them attractive for the late-stage functionalization of complex molecules. rsc.org An organoindium reagent could be coupled with 6-chloroquinoline-5,8-dione to introduce alkyl, aryl, or vinyl groups at the C6 position.

Oxidative cross-coupling reactions, which occur between two nucleophilic partners, offer an alternative approach. rsc.org These reactions, often catalyzed by transition metals, can form C-C bonds between two organometallic reagents or between an organometallic reagent and a hydrocarbon. rsc.org While direct application to 6-chloroquinoline-5,8-dione as a nucleophilic partner is less straightforward, derivatives of the core structure could be designed to participate in such transformations.

Early transition metals like titanium have also been employed in reductive coupling reactions, which can be highly chemo- and regioselective. researchgate.net These organometallic approaches provide powerful methods for constructing complex molecular architectures from simple precursors.

Green Chemistry Approaches and Sustainable Synthetic Methodologies Applied to Quinoline-5,8-diones

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline-5,8-diones and their derivatives to minimize environmental impact and improve efficiency. These approaches focus on the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions. ijpsjournal.com

One significant green approach is the use of alternative reaction media. Water has been utilized as a green solvent for the synthesis of quinoline derivatives, often in conjunction with microwave irradiation to accelerate reaction times and improve yields. tandfonline.comresearchgate.net For example, a one-pot, three-component condensation to form spiro-quinolines has been successfully performed in an ethanol-water mixture. tandfonline.com The use of formic acid as a renewable and biodegradable catalyst also aligns with green chemistry principles, offering high selectivity in quinoline synthesis. ijpsjournal.com

Microwave-assisted synthesis has emerged as a key technology for greening the production of quinolines. researchgate.net Reactions that traditionally require long hours at high temperatures can often be completed in minutes under microwave irradiation, leading to substantial energy savings and frequently higher yields. tandfonline.com For instance, the Skraup synthesis of quinolines has been adapted to a greener protocol using microwave heating in water. researchgate.net

The development of clean and reusable catalysts is another cornerstone of green synthetic methodologies. A clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione has been reported using tert-butyl hydroperoxide (tBuOOH) in the presence of a covalently bound iron phthalocyanine-silica catalyst (FePcS–SiO₂). acs.org Nanocatalysts have also been employed in the solvent-free Friedländer condensation to produce quinolines, with catalysts like ZnO/carbon nanotubes showing high activity and reusability. nih.gov These catalytic systems reduce waste and avoid the use of stoichiometric toxic reagents.

The table below provides an overview of green chemistry strategies applicable to the synthesis of quinoline-5,8-diones.

| Green Chemistry Principle | Application in Quinoline Synthesis | Example | Reference(s) |

| Use of Green Solvents | Water or ethanol/water mixtures replace traditional organic solvents. | One-pot synthesis of spiro-quinolines in ethanol:water. | tandfonline.com |

| Energy Efficiency | Microwave irradiation reduces reaction times from hours to minutes. | Microwave-assisted Skraup synthesis in water. | researchgate.net |

| Renewable Resources | Use of biodegradable catalysts. | Formic acid as a catalyst for direct quinoline synthesis. | ijpsjournal.com |

| Catalysis | Use of efficient and recyclable catalysts to minimize waste. | Oxidation of 8-hydroxyquinoline using a FePcS–SiO₂ catalyst. | acs.org |

| Atom Economy | One-pot, multi-component reactions improve efficiency. | Three-component condensation for highly substituted spiro-quinolines. | tandfonline.com |

Chemical Reactivity and Mechanistic Investigations of 6 Chloroquinoline 5,8 Dione Hydrochloride

Redox Chemistry and Electron Transfer Properties of Quinone Systems

The quinone moiety is central to the redox activity of the molecule, enabling it to participate in electron transfer processes. This redox behavior is fundamental to the biological activities of many quinoline-5,8-diones, which often involves the generation of reactive oxygen species (ROS) and the formation of radical intermediates. researchgate.net

The electrochemical properties of quinoline (B57606) derivatives are commonly investigated using techniques such as cyclic voltammetry to understand their electron transfer capabilities. dtic.milresearchgate.net For quinoline compounds, these studies reveal redox processes associated with the quinoline nucleus. The electrochemical reduction of quinoline in various solvents has been shown to proceed via the formation of a radical anion (Q•−) and a dianion (Q2−), which can subsequently undergo dimerization. dtic.mil

While specific redox potential data for 6-chloroquinoline-5,8-dione (B8576769) hydrochloride is not extensively detailed in the available literature, the electrochemical behavior of related quinoline structures provides insight. For instance, studies on nitroquinoline derivatives immobilized on electrodes have been conducted to characterize their voltammetric behavior. researchgate.net The redox properties of metal complexes involving quinoline-based ligands have also been characterized by cyclic voltammetry, demonstrating how coordination to a metal center can influence the electron transfer properties of the ligand. mdpi.com The general principle for quinones involves two-electron, two-proton redox chemistry, though the specific potentials are highly dependent on the substituents and the chemical environment.

The reduction of a quinone (Q) to a hydroquinone (B1673460) (QH₂) typically proceeds through a two-step, single-electron transfer mechanism. The first electron transfer results in the formation of a highly reactive intermediate known as a semiquinone radical anion (Q•−). nih.gov This species is often stabilized by its surrounding environment. A subsequent electron and proton transfer completes the reduction to the hydroquinone.

The formation and stability of semiquinone radicals are crucial aspects of quinone chemistry. The generation of a semiquinone radical anion from a quinoline-quinone derivative has been observed using electron paramagnetic resonance (EPR) spectroscopy in the presence of a reducing agent. nih.gov The stability and reactivity of this radical can be influenced by factors such as solvent and the presence of metal ions. In some cases, the semiquinone radical anion can be protonated to form a neutral semiquinone radical (QH•), which may have a shorter lifetime. nih.gov

The successful synthesis and isolation of molecular compounds containing the semiquinone radical anion of 1,10-phenanthroline-5,6-dione, a related heterocyclic ortho-quinone, further demonstrates the viability and importance of this intermediate. rsc.org The formation of this stable radical was achieved by chemical reduction, and its structure was confirmed in coordination complexes with rare earth metals. rsc.org

Electrophilic Properties and Interactions with Nucleophilic Reagents

The quinoline-5,8-dione scaffold is inherently electrophilic due to the electron-withdrawing effect of the two carbonyl groups. This property makes the molecule susceptible to attack by various nucleophiles. Quantum chemical parameters calculated for the related 6,7-dichloro-5,8-quinolinedione show a high reactivity towards nucleophilic targets. mdpi.com Molecular electrostatic potential (MEP) maps of these systems indicate that nucleophilic regions are localized near the nitrogen atom, while the quinone ring itself is electron-deficient and thus electrophilic. mdpi.com

This electrophilicity facilitates a range of nucleophilic substitution reactions. Studies on chloroquinolines demonstrate that the chlorine atom can be displaced by various nucleophiles, including those from hydrazination, azidation, and amination reactions. mdpi.com The reactivity of specific positions on the quinoline ring is influenced by the substituents present. For instance, in the reaction of 6,7-dichloroisoquinoline-5,8-dione (an isomer) with aqueous sodium azide (B81097), a cyclization reaction occurs, indicating nucleophilic attack on the quinone system. nih.gov Similarly, 7-bromo-quinoline-5,8-diones undergo facile chemoselective displacement of the C(7) bromine by a range of phenols. mdpi.com

The table below summarizes findings from studies on the nucleophilic substitution of related quinoline-diones.

| Quinoline-dione Substrate | Nucleophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| 7-Bromo-2-methylquinoline-5,8-dione | 4-Fluorophenol / K₂CO₃ | Dimethylformamide (DMF), rt | 7-(4-Fluorophenoxy)-2-methylquinoline-5,8-dione | mdpi.com |

| 6,7-Dichloroisoquinoline-5,8-dione | Sodium Azide (aq) | Dimethylformamide (DMF) | Pyrido[3,4-b]phenazinediones (via cyclization) | nih.gov |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | Ethanol, reflux | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| Nitroquinoline derivatives | 9H-Carbazole / K-tert-butoxide | Tetrahydrofuran (THF), reflux | Vicarious Nucleophilic Substitution (VNS) Product | mdpi.com |

Coordination Chemistry and Formation of Metal Complexes

The 6-chloroquinoline-5,8-dione structure contains multiple potential donor atoms—the pyridine (B92270) nitrogen and the two quinone oxygens—making it an effective ligand for coordinating with metal ions. The broader class of quinoline derivatives, particularly 8-hydroxyquinolines, are well-known chelating agents that form stable complexes with a wide array of metals. nih.govresearchgate.netscirp.org These complexes typically involve bidentate coordination from the nitrogen and oxygen atoms, forming a stable five-membered ring with the metal center. researchgate.netscirp.org

The coordination of 6,7-dichloroquinoline-5,8-dione (B1222834) (DQQ), a compound closely related to the subject of this article, has been studied with various transition metals. Reaction with ruthenium(II), osmium(II), rhodium(III), and iridium(III) dimers leads to the formation of stable organometallic complexes. rsc.orgnih.gov In these complexes, the DQQ ligand coordinates to the metal center in a bidentate fashion through the pyridine nitrogen and the adjacent quinone oxygen atom. rsc.org This coordination is a critical first step in some of the unique transformation pathways observed for this class of compounds. researchgate.netresearchgate.net The formation of metal complexes can also significantly alter the redox properties of the quinoline-dione ligand. mdpi.com

| Ligand | Metal Precursor | Resulting Complex Type | Coordination Mode | Reference |

|---|---|---|---|---|

| 6,7-Dichloroquinoline-5,8-dione (DQQ) | [Ru(p-cymene)Cl₂]₂ | Organometallic Ru(II) Complex | Bidentate (N, O) | rsc.orgresearchgate.net |

| 6,7-Dichloroquinoline-5,8-dione (DQQ) | [Os(p-cymene)Cl₂]₂ | Organometallic Os(II) Complex | Bidentate (N, O) | rsc.orgresearchgate.net |

| 6,7-Dichloroquinoline-5,8-dione (DQQ) | [Rh(Cp*)Cl₂]₂ | Organometallic Rh(III) Complex | Bidentate (N, O) | rsc.orgresearchgate.net |

| 8-Hydroxyquinoline (B1678124) (8-HQ) | Cu(II), Co(II), Ni(II) salts | M(8-HQ)₂ Complexes | Bidentate (N, O) | researchgate.netscirp.org |

| 5-Nitro-8-hydroxyquinoline-proline hybrid | Fe(III), Cu(II), Zn(II) ions | Aqueous Metal Complexes | Bidentate (N, O) | mdpi.com |

Detailed Reaction Mechanisms of Derivatization and Transformation Pathways

The reactivity of 6-chloroquinoline-5,8-dione and its analogs leads to several distinct derivatization and transformation pathways, with mechanisms that highlight the molecule's electronic properties.

One of the most remarkable transformations is a metal-assisted conversion of a para-quinone to an ortho-quinone. rsc.orgresearchgate.net When 6,7-dichloroquinoline-5,8-dione (a para-quinone) is reacted with transition metal dimers in protic solvents like methanol (B129727) or ethanol, an unexpected rearrangement occurs. nih.gov The proposed mechanism for this transformation involves several steps: researchgate.netresearchgate.net

Coordination: The para-quinone ligand first coordinates to the metal center in a bidentate fashion (N,O-chelation). This coordination acts as a Lewis acid activation step.

Nucleophilic Attack: The activation of the quinone ring by the metal facilitates a nucleophilic attack by a solvent molecule (e.g., an alcohol, ROH) onto the conjugated π-electron system at the C6 position.

Intermediate Decomposition: A tetrahedral intermediate is formed, which then decomposes. This process involves the cleavage of the R-O bond from the attacking alcohol and results in the formation of an oxonium ion.

Rearrangement and Product Formation: The final step is a metal-coordination-assisted reaction that yields the final ortho-quinone metal complex, along with an alkyl chloride (RCl). researchgate.net This reaction effectively replaces a chlorine atom with a carbonyl oxygen derived from the solvent.

Other derivatization pathways involve direct nucleophilic substitution. For instance, the reaction of 6,7-dichloroquinoline-5,8-dione with 2-aminopyridine (B139424) derivatives leads to a complex product via an unexpected nucleophilic substitution at the C7 position, followed by condensation and rearrangement. acs.org This highlights the nuanced regioselectivity of nucleophilic attack on the quinoline-dione system. Furthermore, the synthesis of various C-6 and C-7 substituted quinoline-5,8-diones has been achieved through methods such as acid-catalyzed methanolysis of 7-acylamino derivatives to yield the corresponding 7-amino products. acs.orgacs.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 6-Chloroquinoline-5,8-dione (B8576769) hydrochloride, a combination of 1D and 2D NMR experiments would be required for full structural assignment.

Proton (¹H) NMR Spectroscopy for Hydrogen Environments

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 6-Chloroquinoline-5,8-dione hydrochloride, the spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system. The protonation of the quinoline nitrogen to form the hydrochloride salt would cause a general downfield shift for all protons, particularly those on the pyridine (B92270) ring, due to the increased electron-withdrawing nature of the positively charged nitrogen. The expected signals would correspond to H2, H3, H4, and H7. Their chemical shifts (δ), splitting patterns (e.g., doublet, triplet), and coupling constants (J) would reveal their spatial relationships.

Carbon-¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show nine distinct signals, corresponding to each unique carbon atom in the quinoline-dione core. The carbonyl carbons (C5 and C8) would appear significantly downfield (typically >170 ppm). The carbon atom bearing the chlorine (C6) and other carbons of the aromatic rings would have characteristic chemical shifts influenced by the electronegativity of adjacent atoms and their position within the heterocyclic system.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To unambiguously assign the ¹H and ¹³C signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, showing correlations between H2-H3, H3-H4.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon atom to which it is directly attached.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule, allowing for the identification of functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands:

C=O stretching: Strong absorptions for the two carbonyl groups of the dione (B5365651) system, typically in the range of 1650-1700 cm⁻¹.

C=C and C=N stretching: Multiple bands in the 1450-1650 cm⁻¹ region, characteristic of the aromatic quinoline ring.

C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

N-H stretching: A broad band associated with the protonated nitrogen of the hydrochloride salt, likely appearing around 2400-3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information on electronic transitions within the molecule. The extended conjugated system of the quinoline-dione structure would result in characteristic absorption maxima (λmax) in the UV-Vis region, corresponding to π→π* and n→π* transitions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound.

MS Analysis: Would show the molecular ion peak [M]⁺ for the free base (6-Chloroquinoline-5,8-dione) after loss of HCl. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak).

HRMS Analysis: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental formula (C₉H₄ClNO₂ for the free base).

Fragmentation Analysis: The mass spectrum would also display fragment ions resulting from the breakdown of the parent molecule, providing further structural information.

X-ray Diffraction Analysis for Solid-State Structure Determination and Stereochemistry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable crystal of this compound could be grown, this technique would provide precise data on:

Bond lengths and angles: Confirming the geometry of the quinoline-dione framework.

Crystal packing: Revealing how the molecules are arranged in the solid state, including intermolecular interactions like hydrogen bonding (e.g., involving the protonated nitrogen and the chloride anion) and π-π stacking.

Planarity: Determining the planarity of the fused ring system.

This analysis would provide unequivocal proof of the compound's constitution and solid-state conformation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Detailed Density Functional Theory (DFT) calculations, a cornerstone of modern computational chemistry for predicting electronic structure and reactivity, appear not to have been published for 6-Chloroquinoline-5,8-dione (B8576769) hydrochloride. While DFT studies have been performed on related compounds such as 6-chloroquinoline (B1265530) and 6,7-dichloro-5,8-quinolinedione, the specific energetic and electronic data for the target molecule are absent from the reviewed literature.

No specific studies detailing the geometry optimization or the energetic analysis of potential isomers and reaction intermediates of 6-Chloroquinoline-5,8-dione hydrochloride were identified. Such studies are crucial for understanding the compound's stability and potential reaction pathways.

Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions for this compound is not available in the current body of scientific literature. This data is fundamental for predicting the compound's reactivity towards nucleophiles and electrophiles.

Analyses of the electrostatic potential surface and charge distribution, which are vital for understanding intermolecular interactions and reactive sites, have not been specifically reported for this compound.

There are no available computational predictions for the acidity (pKa) or basicity of this compound. These values are essential for understanding its behavior in different chemical environments.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Interactions

No published research could be found that employs Molecular Dynamics (MD) simulations to investigate the conformational landscape or the dynamic interactions of this compound with other molecules, such as solvents or biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical and Predictive Frameworks)

Specific Quantitative Structure-Activity Relationship (QSAR) models that include this compound to predict its biological activity based on its chemical structure could not be located in the available literature.

Molecular Docking Studies (Computational Methodologies for Predicting Binding Modes and Interactions with Molecular Targets)

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as a 6-chloroquinoline-5,8-dione derivative, and its molecular target, typically a protein or enzyme. By simulating the binding process, researchers can gain insights into the binding affinity, mode, and key intermolecular interactions that stabilize the ligand-receptor complex, thereby guiding the design of more potent and selective therapeutic agents.

The process involves the use of sophisticated software, such as AutoDock Vina, Glide, and CLC Drug Discovery Workbench, which employ scoring functions to estimate the binding energy (often expressed as ΔG in kcal/mol). mdpi.comresearchgate.netnih.gov A lower, more negative score generally indicates a stronger binding affinity and a more stable complex. mdpi.commdpi.com These simulations are crucial for identifying the specific amino acid residues within the target's active site that interact with the ligand.

Research on quinoline-5,8-dione derivatives has utilized molecular docking to explore their interactions with various biological targets, revealing key structural features that govern their activity.

Interaction with NAD(P)H:Quinone Oxidoreductase 1 (NQO1)

NQO1 is a significant target for quinone-based compounds. Molecular docking studies on derivatives of 6,7-dichloro-5,8-quinolinedione have been performed to elucidate their binding mechanism with the human NQO1 enzyme (PDB ID: 2F1O). mdpi.com These studies, using AutoDock Vina, predicted strong binding affinities for these derivatives, with scoring values ranging from -8.0 to -8.3 kcal/mol. mdpi.com The simulations revealed that the quinolinedione scaffold fits into the active site, forming specific interactions with amino acid residues and the flavin adenine (B156593) dinucleotide (FAD) cofactor. mdpi.com Key interactions identified include hydrogen bonds between the carbonyl group at the C8 position and the amino acid tyrosine (TYR126), as well as hydrophobic interactions with phenylalanine (PHE178) and tyrosine (TYR128). mdpi.com Further in silico studies on other diamino-quinoline-5,8-dione derivatives confirmed the importance of hydrogen bonds with residues like His162A and π-π stacking interactions with Trp106A and Tyr129B for high binding affinity. researchgate.net

Interaction with Sphingosine Kinase 1 (SphK1)

Molecular docking has also been employed to investigate the inhibitory potential of quinoline-5,8-dione derivatives against Sphingosine Kinase 1 (SphK1), a validated target in cancer therapy. A precursor quinoline-5,8-dione compound demonstrated a predicted docking score of -56.5. mdpi.com A modified pyrrolidine-based derivative showed an improved score of -82.7, suggesting enhanced binding efficacy. mdpi.com The docking pose predicted that, unlike some standard inhibitors, this derivative engages in two hydrogen bonds with Ala360 and His397, located deep within the binding channel of the enzyme. mdpi.com These computational models suggest a plausible and novel binding mode for this class of compounds within the SphK1 active site. mdpi.com

Interaction with HIV Reverse Transcriptase (HIV-RT)

The broader quinoline (B57606) scaffold has been extensively studied as an inhibitor of various viral enzymes, including HIV Reverse Transcriptase (HIV-RT). To understand the mechanism of action, molecular docking studies were performed on chloro- and bromo-substituted quinoline derivatives against the allosteric site of HIV-RT. nih.gov Using the Glide molecular docking software, researchers identified compounds with high docking scores (e.g., -10.67 kcal/mol). nih.gov The computational analysis revealed that these compounds establish crucial hydrophobic interactions with residues such as TRP229 and form hydrogen bonds with key amino acids like LYS 101, which are critical for potent inhibitory activity. nih.gov

The data from these computational studies are often summarized in tables to compare the binding affinities and interaction profiles of different compounds against a specific target.

Interactive Data Tables

Table 1: Predicted Binding Affinities and Interactions of Quinoline-5,8-dione Derivatives with NQO1

| Compound Class | Docking Score (ΔG, kcal/mol) | Key Interacting Residues | Interaction Type |

| Dichloro-5,8-quinolinediones | -8.0 to -8.3 | TYR126 | Hydrogen Bond |

| Dichloro-5,8-quinolinediones | -8.0 to -8.3 | PHE178, TYR128 | Hydrophobic |

| Diamino-quinoline-5,8-diones | -11.4 to -11.7 | His162A | Hydrogen Bond |

| Diamino-quinoline-5,8-diones | -11.4 to -11.7 | Trp106A, Tyr129B | π-π Stacking |

Table 2: Predicted Binding Affinities and Interactions of Quinoline Derivatives with Other Targets

| Compound Class | Molecular Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Pyrrolidine quinoline-5,8-dione | SphK1 | -82.7 | Ala360, His397 | Hydrogen Bond |

| Chloro-quinoline derivative | HIV-RT | -10.67 | LYS 101 | Hydrogen Bond |

| Chloro-quinoline derivative | HIV-RT | -10.67 | TRP229 | Hydrophobic |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinoline 5,8 Dione Derivatives

Influence of Halogen Substitution on the Reactivity and Biological Interaction Profile of the Quinoline-5,8-dione Scaffold

Research has shown that the presence of a chlorine atom can enhance the cytotoxic activity of quinoline-5,8-dione derivatives. For instance, studies comparing different halogen substitutions have indicated that compounds with a chlorine atom exhibit higher antitumor activity than those with a bromine atom. mdpi.com The introduction of chlorine can improve electronic characteristics like lipophilicity and polarity, which are important for drug development. researchgate.net Specifically, the presence of 6,7-dichloro substituents on the 5,8-quinolinedione (B78156) core has been a feature of synthetic analogues with notable biological effects. researchgate.net

The position of the halogen is also critical. For example, in the related 8-hydroxyquinoline (B1678124) series, 5,7-dichloro-substituted ligands in ruthenium complexes were found to be considerably more active than 5-chloro-substituted ones, highlighting the impact of the number and location of halogen atoms on cytotoxicity. researchgate.net Metal-free protocols have been developed for the regioselective C5–H halogenation of 8-substituted quinolines, providing an efficient route to creating these valuable derivatives. rsc.org This strategic placement of halogens can influence the molecule's ability to interact with biological targets and can be a key factor in enhancing its therapeutic efficacy.

Role of the Quinone Moiety in Enabling Specific Molecular Interactions and Biological Activities

The quinone moiety is the cornerstone of the biological activity of quinoline-5,8-dione derivatives. nih.gov This structural feature is a privileged scaffold in medicinal chemistry due to its redox properties, which enable it to participate in critical biological processes. researchgate.net The mechanism of action for many quinone-containing compounds is linked to their ability to accept one or two electrons, leading to the formation of reactive semiquinone radicals or hydroquinones. nih.gov

A key molecular target for quinoline-5,8-diones is the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), a flavoprotein that catalyzes the two-electron reduction of quinones. nih.gov This bioreductive activation is a crucial step in the cytotoxic action of many quinone-based anticancer agents. Molecular docking studies have revealed that the 5,8-quinolinedione moiety interacts with the hydrophobic active site of the NQO1 enzyme. nih.gov

The high biological activity of compounds containing a quinone fragment stems from the physicochemical properties of the quinoline (B57606) system. nih.gov The fused benzene and pyridine (B92270) rings create a system where the pyridine part can interact with nucleophilic and electrophilic substituents, while the benzene ring facilitates hydrophobic interactions. nih.gov This combination of features allows the quinone moiety to engage in a variety of molecular interactions, underpinning the diverse biological activities observed for this class of compounds, which range from anticancer to antibacterial and antifungal effects. nih.govnih.gov

Impact of Substituents at C-6 and C-7 Positions on Electronic Properties and Molecular Recognition

The C-6 and C-7 positions of the quinoline-5,8-dione scaffold are critical sites for chemical modification, and substituents at these positions have a profound impact on the molecule's electronic properties and its ability to be recognized by biological targets. nih.gov The introduction of various functional groups at these locations can significantly alter the bioactivity of the parent compound. mdpi.com

Structure-activity relationship studies have demonstrated that introducing amine or alkoxy groups at the C-6 and/or C-7 positions can increase cytotoxicity against a range of cancer cell lines, including leukemia, melanoma, and breast cancer. mdpi.com For example, disubstituted compounds with alkoxy groups at both C-6 and C-7 have been shown to form more stable complexes with the NQO1 enzyme compared to their monosubstituted counterparts. nih.gov

The electronic nature of the substituents plays a direct role in modulating the reactivity of the quinone ring. Electron-donating groups (like amines and ethers) and electron-withdrawing groups (like halogens) can fine-tune the redox potential of the quinone, which in turn affects its biological activity. The presence of chlorine atoms at C-6 and C-7, as seen in 6,7-dichloro-5,8-quinolinedione, is a common feature in derivatives designed for enhanced biological effect. mdpi.comresearchgate.net The specific substituents at these positions are therefore a key consideration in the design of new quinoline-5,8-dione derivatives with tailored biological profiles.

Table 1: Effect of C-6 and C-7 Substitution on NQO1 Interaction This is an interactive table. You can sort and filter the data.

| Substitution Pattern | Interaction with NQO1 | Reference |

|---|---|---|

| Monosubstituted (alkoxy) | Forms complex | nih.gov |

| Disubstituted (alkoxy) | Forms more stable complex | nih.gov |

| Dichloro | Target for synthesis | mdpi.comresearchgate.net |

Rational Design Principles for Analogues with Modified Quinoline Frameworks

The rational design of new drugs based on the quinoline framework involves a deep understanding of the molecule's mechanism of action and its metabolic pathways. researchgate.netbenthamscience.com For quinoline-based antimalarials, for instance, design strategies have focused on modifying the structure to enhance interaction with the biological target (heme) and to block metabolic degradation. researchgate.net

Key principles in the rational design of quinoline analogues include:

Modification of Functional Groups: Judicious changes, such as the inversion of oxidizable functional groups, can lead to analogues with improved activity. researchgate.netbenthamscience.com

Introduction of Metabolism-Blocking Groups: Incorporating groups like fluorine or sterically bulky substituents (e.g., t-butyl) can prevent metabolic breakdown, thereby prolonging the drug's action. researchgate.netbenthamscience.com

Hybridization: Combining the quinoline-5,8-dione scaffold with other bioactive molecules, such as betulin derivatives, has been explored to create hybrid compounds with potent anticancer activity. nih.gov

Computational tools like molecular modeling and quantum mechanics calculations are invaluable in this process. researchgate.netbenthamscience.com These methods allow for the analysis of close contacts between the drug and its receptor, guiding the design of new compounds with modulated activity. By applying these principles, researchers can systematically optimize the privileged quinoline scaffold to develop novel and effective therapeutic agents. researchgate.netmanchester.ac.uk

Molecular Mechanisms of Biological Interaction in Vitro Investigations

Interactions with Biological Macromolecules and Cellular Components

The biological activity of quinoline-5,8-dione derivatives is initiated by their interaction with essential cellular macromolecules, primarily enzymes and nucleic acids. These interactions can lead to the disruption of critical cellular processes.

Research has identified several key enzymes that are targeted by the quinoline-5,8-dione scaffold. Inhibition of these enzymes disrupts vital cellular functions, including DNA replication and cellular signaling.

Topoisomerase II Inhibition: Certain chloro-substituted isoquinoline-5,8-diones, which are structural isomers of quinoline-5,8-diones, have been identified as potent inhibitors of DNA Topoisomerase II. nih.gov This nuclear enzyme is critical for managing DNA topology during replication, transcription, and chromosome segregation. A plasmid cleavage assay demonstrated that most tested compounds in one study exhibited significant Topoisomerase II inhibitory activity, with the most active compound showing an IC₅₀ value of 0.082 µM. nih.gov Notably, these compounds were found to be inactive against Topoisomerase I, indicating a selective mechanism of action. nih.gov

NAD(P)H:Quinone Oxidoreductase 1 (NQO1) Interaction: The quinoline-5,8-dione moiety is a well-known pharmacophore that interacts with NAD(P)H:quinone oxidoreductase 1 (NQO1). This enzyme is a flavoprotein that plays a role in the detoxification of quinones through a two-electron reduction. However, some quinoline-5,8-dione derivatives act as substrates for NQO1, leading to a futile redox cycle rather than detoxification. For instance, various 6,7-dichloro-5,8-quinolinedione derivatives have been shown to be good substrates for the NQO1 enzyme. Other studies have developed amino-quinoline-5,8-dione derivatives that act as competitive inhibitors of NQO1.

Sphingosine Kinase (SphK) Inhibition: Modified quinoline-5,8-diones have been developed as inhibitors of Sphingosine Kinase (SphK), with activity against both SphK1 and SphK2 isoforms. nih.gov SphK is a lipid kinase that plays a crucial role in cell proliferation, survival, and migration signaling pathways. Several novel C(7) ether-linked quinoline-5,8-diones demonstrated significant dual inhibition of both SphK1 and SphK2, with inhibition percentages as high as 69% at a 10 µM concentration. nih.gov

| Compound Class | Target Enzyme | Activity | Potency (Example) |

|---|---|---|---|

| Chloroisoquinoline-5,8-diones | Topoisomerase II | Inhibition | IC₅₀ = 0.082 µM |

| Amino-quinoline-5,8-diones | NQO1 | Inhibition | Dose-dependent inhibition noted |

| C(7) ether-linked quinoline-5,8-diones | SphK1 / SphK2 | Dual Inhibition | Up to 69% inhibition at 10 µM |

While many planar aromatic heterocyclic compounds, including various quinoline (B57606) derivatives, are known to act as DNA intercalators, the primary mode of DNA interaction for the quinoline-5,8-dione scaffold appears to be indirect. Direct intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix, disrupting its structure and function.

However, for quinoline-5,8-diones, the more prominently reported mechanism of DNA damage is not direct intercalation but is instead a consequence of their biochemical activity. Two principal indirect mechanisms are:

Topoisomerase II Poisoning: As inhibitors of Topoisomerase II, these compounds stabilize the transient covalent complex formed between the enzyme and DNA. This action prevents the re-ligation of the DNA strands that the enzyme has cleaved, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death. nih.gov

Oxidative Damage: As discussed in the following section, the redox cycling of quinoline-5,8-diones generates significant amounts of reactive oxygen species (ROS). These ROS, particularly hydroxyl radicals, can directly attack the DNA backbone and nucleotide bases, causing single- and double-strand breaks and the formation of oxidized bases like 8-oxoguanine. Studies with model quinone compounds show that their ability to bind to DNA can enhance the cytocidal activity associated with ROS-induced DNA damage.

Molecular Pathways of Redox Cycling and Reactive Oxygen Species (ROS) Generation

A central feature of the molecular mechanism of quinoline-5,8-diones is their ability to undergo redox cycling, a process that generates a significant flux of reactive oxygen species (ROS). This activity is heavily dependent on the enzyme NQO1, which is often overexpressed in cancer cells.

The process can be described as a futile cycle:

Two-Electron Reduction: The quinone moiety (Q) of the compound is reduced by NQO1 using NAD(P)H as an electron donor, forming a hydroquinone (B1673460) (QH₂).

Auto-oxidation: The resulting hydroquinone is unstable and rapidly auto-oxidizes back to the quinone form in the presence of molecular oxygen (O₂).

ROS Generation: This oxidation process involves the transfer of electrons to oxygen, leading to the formation of superoxide anion radicals (O₂⁻). This one-electron reduction of oxygen initiates a cascade that produces other ROS, such as hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).

This futile cycle results in the massive consumption of cellular reducing equivalents (NAD(P)H) and a dramatic increase in intracellular oxidative stress. Studies on analogous compounds like deoxynyboquinone have shown that this NQO1-dependent futile cycling leads to a sharp increase in oxygen consumption rates and extensive ROS generation, which overwhelms cellular antioxidant defenses.

Modulation of Specific Cellular Pathways and Identification of Molecular Targets

The interactions described above lead to the modulation of several critical cellular pathways, with NQO1, Topoisomerase II, and Sphingosine Kinases being key molecular targets.

NQO1-Dependent Programmed Necrosis: The intense oxidative stress and depletion of NAD⁺/ATP caused by NQO1-mediated redox cycling can hyperactivate the DNA repair enzyme Poly(ADP-ribose) polymerase 1 (PARP1). Excessive activation of PARP1 depletes the cell's energy reserves, leading to a catastrophic loss of NAD⁺ and ATP. This energy crisis culminates in a form of programmed necrosis, a unique cell death pathway selectively triggered in NQO1-overexpressing cells.

Disruption of DNA Replication and Cell Cycle: By targeting Topoisomerase II, chloro-substituted analogs of quinoline-5,8-dione interfere with DNA replication and chromosome segregation. This leads to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.

Inhibition of Pro-Survival Signaling: The inhibition of SphK1 and SphK2 disrupts the balance of critical sphingolipid signaling molecules. This interference can block pro-survival and proliferative signaling pathways, such as those mediated by sphingosine-1-phosphate (S1P), thereby promoting cell death and inhibiting cell migration.

Q & A

Q. What are the standard synthetic protocols for 6-chloroquinoline-5,8-dione hydrochloride, and how are intermediates characterized?

The compound is synthesized via hetero-Diels-Alder reactions using excess acetic anhydride (Ac₂O) under reflux in acetonitrile (MeCN), followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate) . Alternative routes involve Pd/C-catalyzed reductions in methanol, with ammonium hydrochloride as a reagent . Key intermediates are characterized by melting point analysis, NMR, and mass spectrometry, with purity confirmed via HPLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Essential techniques include:

Q. How do structural modifications to the quinoline-dione scaffold influence biological activity?

Substitutions at positions 6 and 7 (e.g., chloro, methyl, or morpholino-ethylamino groups) significantly alter redox properties and target interactions. For example, 6-chloro derivatives exhibit enhanced antimalarial activity compared to non-halogenated analogs, while 7-morpholino-ethylamino substitutions improve solubility and receptor binding .

Q. What purification strategies are effective for isolating this compound?

Column chromatography (silica gel, 7:3 petroleum ether/ethyl acetate) is standard . For unstable intermediates, rapid solvent removal under reduced pressure and storage at -20°C in inert atmospheres is recommended to prevent decomposition .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

Key variables include:

- Reagent stoichiometry : Excess Ac₂O (3–5 equiv.) improves cyclization efficiency in hetero-Diels-Alder reactions .

- Catalyst loading : 10% Pd/C enhances reduction kinetics but requires careful removal via filtration to avoid contamination .

- Solvent choice : Polar aprotic solvents (e.g., MeCN) favor reaction homogeneity, while methanol aids in Pd/C-mediated steps .

Q. How should researchers address contradictions in reported biological activities of quinoline-dione derivatives?

Discrepancies may arise from assay conditions (e.g., pH, redox environments) or off-target effects. In vitro studies should:

Q. What mechanistic insights exist for the hetero-Diels-Alder reaction in synthesizing quinoline-diones?

Kinetic studies suggest a two-step mechanism: (1) formation of a diene intermediate via Ac₂O-mediated cyclization and (2) [4+2] cycloaddition with electron-deficient dienophiles. Computational modeling (DFT) can identify transition states and optimize reaction coordinates .

Q. How does the instability of this compound impact experimental design?

The hydrochloride salt is hygroscopic and prone to hydrolysis. Recommendations:

- Store under argon at -20°C.

- Use anhydrous solvents for biological assays.

- Monitor degradation via LC-MS over 24-hour intervals .

Q. What statistical methods are appropriate for analyzing variability in biological assay data?

- Dose-response curves : Fit using nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values.

- Error analysis : Report standard deviations (SD) from triplicate experiments.

- Significance testing : Apply Student’s t-test or ANOVA with post-hoc corrections for multi-group comparisons .

Q. Can this compound be repurposed for non-infectious disease research?

Analogous diones (e.g., benz(e)-azulene-3,8-dione) show specificity for non-human targets like RpfB, suggesting potential applications in oncology (e.g., targeting mitochondrial redox pathways) or neurodegenerative diseases (e.g., modulating ROS signaling) .

Methodological Best Practices

- Data Presentation : Use scatter plots for dose-response relationships and bar graphs for comparative IC₅₀ values. Label axes with SI units and error bars with SD .

- Critical Analysis : Discuss limitations of synthetic routes (e.g., low yields in Pd/C steps) and propose alternatives (e.g., flow chemistry for scalability) .

- Ethical Sourcing : Cite peer-reviewed journals (e.g., Bioorganic and Medicinal Chemistry, Molecules) and avoid non-academic platforms like benchchem.com .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.